molecular formula C15H27NOS B6629415 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No. B6629415
M. Wt: 269.4 g/mol
InChI Key: SAPJVVHQMZAWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, including increased motivation, pleasure, and reward.
Biochemical and physiological effects:
The biochemical and physiological effects of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine are still being investigated. However, it has been shown to have a high affinity for the dopamine transporter, which suggests that it could have potential applications in the treatment of dopamine-related disorders. Additionally, this compound has also been shown to have some analgesic properties, which could make it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the structure and function of the dopamine transporter. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine. One potential direction is the development of new treatments for dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, this compound could also be investigated for its potential use as a tool for studying the structure and function of the dopamine transporter. Further studies are also needed to determine the potential side effects and safe dosage of this compound.

Synthesis Methods

The synthesis of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine involves several steps. The first step is the formation of the cyclohexanone intermediate, which is then converted to the oxabicyclo[3.2.0]heptane intermediate through a Diels-Alder reaction. The final step involves the introduction of the amine group through a reductive amination reaction. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

The potential applications of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine in scientific research are vast. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new treatments for dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has also been investigated for its potential use as a tool for studying the structure and function of the dopamine transporter.

properties

IUPAC Name

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOS/c1-15(2)13(10-8-9-17-14(10)15)16-11-6-4-5-7-12(11)18-3/h10-14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPJVVHQMZAWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC3CCCCC3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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